2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is often used in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving a suitable precursor. For example, starting from a linear precursor, the cyclization can be induced using a strong base or an acid catalyst under controlled temperature conditions.
Introduction of the tert-butoxycarbonyl group: This step involves the protection of the nitrogen atom using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the carboxylic acid group.
6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylic acid: This compound contains an oxygen atom in the bicyclic ring and has similar reactivity.
Uniqueness
2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules and specialty chemicals.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-6-7(8(6)12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPAAJPKVQFPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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